molecular formula C14H14FNO2S2 B2895559 2-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide CAS No. 2415621-07-5

2-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide

Cat. No.: B2895559
CAS No.: 2415621-07-5
M. Wt: 311.39
InChI Key: OSVIJKKVPUFKNO-UHFFFAOYSA-N
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Description

2-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide is a chemical compound with the molecular formula C14H14FNO2S2 and a molecular weight of 311.39 g/mol. This compound is characterized by the presence of a fluorine atom, a thiophene ring, and a benzenesulfonamide group, making it a unique and versatile molecule in various fields of scientific research.

Preparation Methods

The synthesis of 2-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide involves several stepsThe reaction conditions typically involve the use of organic solvents such as acetonitrile and dichloromethane, and catalysts like palladium complexes .

Chemical Reactions Analysis

2-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols

Scientific Research Applications

2-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a candidate for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor signaling .

Comparison with Similar Compounds

2-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide can be compared with other similar compounds, such as:

    N-Fluorobenzenesulfonimide: Known for its use as a fluorinating agent in organic synthesis.

    N-Fluoro-N-(fluorosulfonyl)carbamate: Used for one-step derivatization to amines, sulfonamides, and sulfamides.

    N-Fluoro-3-ethyl-3-methyl-1,1-dioxo-2,3-dihydro-1H-1λ6-benzo[e]1,2-thiazin-4-one: An efficient reagent for the fluorination of carbanions.

These compounds share similar functional groups but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in its versatility and potential for various scientific research applications.

Properties

IUPAC Name

2-fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S2/c15-12-3-1-2-4-13(12)20(17,18)16-10-14(6-7-14)11-5-8-19-9-11/h1-5,8-9,16H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVIJKKVPUFKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC=CC=C2F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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